molecular formula C17H14BrNOS2 B6477582 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzamide CAS No. 2640972-20-7

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzamide

Cat. No.: B6477582
CAS No.: 2640972-20-7
M. Wt: 392.3 g/mol
InChI Key: FLGPVLIHEUAVSO-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzamide is a benzamide derivative characterized by a 2-bromobenzoyl group linked via an ethyl chain to a 2,2'-bithiophene moiety at the 5-position. This compound combines the electron-deficient aromatic system of 2-bromobenzamide with the π-conjugated bithiophene unit, which is known for its electronic and optoelectronic properties.

Properties

IUPAC Name

2-bromo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNOS2/c18-14-5-2-1-4-13(14)17(20)19-10-9-12-7-8-16(22-12)15-6-3-11-21-15/h1-8,11H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGPVLIHEUAVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-bromobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-bromobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The bithiophene moiety can interact with π-conjugated systems, facilitating electron transport and charge mobility. The bromobenzamide group can form hydrogen bonds and other interactions with biological targets, influencing their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzamide Derivatives

Key Compounds

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Structure: Features a 4-bromobenzamide core with a 4-methoxy-2-nitrophenyl amine substituent. Comparison: Unlike the target compound, 4MNB lacks the bithiophene moiety and instead incorporates electron-withdrawing (nitro) and electron-donating (methoxy) groups on the phenyl ring.

N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-hydroxybenzamide Structure: Contains a dibrominated benzamide with a hydroxy group at position 2 and a benzo[d]thiazole-thio substituent. Comparison: The dibromo substitution enhances steric bulk and electronic effects compared to the mono-bromo target compound. The benzo[d]thiazole group may confer improved antibacterial activity, as seen in related GroEL/ES inhibitors .

5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide Structure: Integrates a chromenone (coumarin) group, which introduces fluorescence properties.

Table 1: Structural and Functional Comparison
Compound Name Molecular Weight Key Substituents Notable Features Reference
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzamide ~385.3 (estimated) 2-bromo, bithiophene-ethyl π-Conjugation, electronic applications
4MNB 353.18 4-bromo, 4-methoxy-2-nitro Dual electronic effects
N-(Benzo[d]thiazol-2-ylcarbamothioyl)-2-methylbenzamide 313.41 Benzothiazole-thio, methyl Antimicrobial potential
MA-1615 (Bithienyl fluorobenzamidine) 487.4 Bithiophene, fluorobenzamidine Corrosion inhibition

Bithiophene-Containing Analogues

MA-1615 and MA-1740

  • Structure : Cationic bithienyl fluorobenzamidine derivatives with amidine groups.
  • Comparison : Unlike the neutral benzamide-bithiophene linkage in the target compound, MA-1615/1740 feature charged amidine moieties, enhancing their solubility and corrosion inhibition efficacy in acidic environments .

5-(4-Hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene Structure: A natural bithiophene from Echinops grijisii with anti-inflammatory activity.

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromobenzamide is a synthetic organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This compound combines a bithiophene moiety with a bromobenzamide group, which imparts unique electronic and chemical properties. Understanding its biological activity is crucial for evaluating its potential applications in drug development and organic electronics.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name: 2-bromo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
  • Molecular Formula: C17H14BrNOS2
  • CAS Number: 2640972-20-7

Synthesis Overview

The synthesis of this compound typically involves:

  • Formation of the Bithiophene Moiety: Achieved through Stille coupling reactions.
  • Attachment of the Ethyl Linker: Introduced via nucleophilic substitution reactions.
  • Formation of the Bromobenzamide Group: Accomplished through amide coupling with 2-bromobenzoic acid .

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related bromobenzamide derivatives have shown potent antiproliferative effects against various cancer cell lines, with IC50 values ranging from 0.1 to 0.5 µM . The mechanism of action often involves the inhibition of specific molecular targets such as Hsp27 and tubulin, leading to cell cycle arrest and apoptosis .

CompoundIC50 (µM)Target
Compound A0.1Hsp27
Compound B0.5Tubulin

Interaction with Biological Macromolecules

This compound has been investigated for its interactions with various biological macromolecules, including proteins and nucleic acids. The bithiophene moiety enhances the compound's ability to engage in π-π stacking interactions, which can stabilize binding to target proteins . This interaction is critical for its potential therapeutic effects.

Case Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of various bromobenzamide derivatives, this compound was found to induce significant apoptosis in cancer cells at nanomolar concentrations. The study highlighted that structural modifications in the compound could enhance its potency against specific cancer types .

Case Study 2: Organic Electronics

The compound has also been explored for its applications in organic electronics, specifically in organic field-effect transistors (OFETs). Research demonstrated that incorporating this compound into polymer matrices improved charge transport properties due to its unique electronic structure .

Q & A

Q. What parameters ensure reproducibility in laboratory-scale synthesis?

  • Critical Factors :
  • Stoichiometric control : Maintain a 1:1.2 molar ratio of benzamide to bithiophene-ethylamine to avoid side products .
  • Reaction monitoring : Use TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) to track progress and terminate at >90% conversion .

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